molecular formula C7H10N2O3 B146813 Ethyl acetamidocyanoacetate CAS No. 4977-62-2

Ethyl acetamidocyanoacetate

Cat. No. B146813
CAS RN: 4977-62-2
M. Wt: 170.17 g/mol
InChI Key: SLIRLABNGAZSHX-UHFFFAOYSA-N
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Description

Ethyl acetamidocyanoacetate is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss ethyl acetamidocyanoacetate, they do provide insights into similar compounds and their reactions, which can be informative for understanding the properties and potential applications of ethyl acetamidocyanoacetate.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions or the use of catalysts to facilitate the formation of the desired products. For instance, ethyl 2-cyano-3-alkoxypent-2-enoates were synthesized through a coupling reaction catalyzed by a ruthenium complex, indicating the potential for metal-catalyzed synthesis methods for similar compounds . Additionally, ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate was synthesized using various spectroscopic techniques, suggesting a detailed approach to the synthesis of complex esters .

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl acetamidocyanoacetate has been determined using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the E- and Z-isomers of ethyl 2-cyano-3-alkoxypent-2-enoates were separated and structurally determined, highlighting the importance of stereochemistry in the properties of these compounds . Structural parameters and vibrational frequencies of synthesized compounds have been calculated using DFT, which could also be applied to ethyl acetamidocyanoacetate to predict its structure and properties .

Chemical Reactions Analysis

The reactivity of compounds structurally related to ethyl acetamidocyanoacetate has been explored in various chemical reactions. Ethyl thiocyanoacetate, for example, reacts with aromatic aldehydes in the presence of thioureas to yield thiocyanoacetamides, demonstrating the potential for nucleophilic addition reactions . The Lossen rearrangement mediated by a related compound, ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, has been used for the synthesis of hydroxamic acids and ureas, indicating the versatility of cyanoacetate esters in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to ethyl acetamidocyanoacetate can be inferred from their synthesis and structural analysis. The presence of cyano and ester groups is likely to influence the polarity, solubility, and reactivity of these compounds. For instance, the synthesis of ethyl 2-cyano-3-alkoxypent-2-enoates and their structural distortion due to steric hindrance suggest that substituents on the ethyl acetamidocyanoacetate molecule could significantly affect its physical properties . Additionally, the bio-assay of ethyl 3-(2-(4-chlorophenoxy)acetamido)propanoate on Galleria mellonella implies that such compounds may have biological activity, which could be relevant for the physical properties and potential applications of ethyl acetamidocyanoacetate .

Scientific Research Applications

Synthesis of N-Acetyl α,β-Unsaturated γ-Lactam Derivatives

A study by Asghari, Tajbakhsh, and Taghipour (2008) explores the synthesis of N-acetyl α,β-unsaturated γ-lactam derivatives using ethyl acetamidocyanoacetate. This synthesis involves a three-component reaction with dialkyl acetylenedicarboxylates and triphenylphosphine, leading to the formation of phosphorus ylides, which then undergo a series of chemical transformations to produce the γ-lactam derivatives. This application is significant in the synthesis of complex organic compounds (Asghari, Tajbakhsh, & Taghipour, 2008).

Novel Synthesis of Pyridines and Thieno[2,3-b]pyridine Derivatives

Elgemeie, Elfahham, and Nabey (1988) demonstrated the use of ethyl acetamidocyanoacetate in the synthesis of pyridines and thieno[2,3-b]pyridine derivatives. Their research highlights the reaction of arylmethylenecyanothioacetamide with ethyl acetoacetate and acetylacetone, resulting in the formation of 3-cyano-2(1H)-pyridinethione derivatives, which are crucial in the development of heterocyclic compounds (Elgemeie, Elfahham, & Nabey, 1988).

FeCl3-Promoted Intramolecular Annulation of δ-Keto Nitriles

Wang, Pan, Hu, and Hu (2005) developed a method for synthesizing 3-acetamido-2-pyridone derivatives from δ-keto nitriles, which are derived from Michael addition between ethyl acetamidocyanoacetate and α,β-unsaturated ketones. The process, promoted by FeCl3, involves intramolecular ketone-nitrile annulation followed by aromatization, demonstrating the compound's potential in facilitating complex chemical reactions (Wang, Pan, Hu, & Hu, 2005).

Synthesis of 7-Oxo-4-Thia-1-Azabicyclo [3.2.0] Heptane

Chiba, Takahashi, Sakaki, and Kaneko (1985) used ethyl cyanoacetate, a compound closely related to ethyl acetamidocyanoacetate, in synthesizing 7-oxo-4-thia-1-azabicyclo [3.2.0] heptane. Their methodology involved treating ethyl cyanoacetate with HCl/EtOH to produce imidates, which were then treated with cysteamine to yield thiazolidines, followed by hydrolysis and β-lactam formation. This synthesis pathway is vital in the development of complex bicyclic structures (Chiba, Takahashi, Sakaki, & Kaneko, 1985).

Determination of Chlordiazepoxide and Nitrazepam

Walash, Rizk, and El-Brashy (1988) researched the spectrophotometric determination of chlordiazepoxide and nitrazepam using ethyl acetoacetate. This procedure is based on coupling diazotized drugs with ethyl acetoacetate, highlighting the compound's utility in analytical chemistry for determining drug concentrations (Walash, Rizk, & El-Brashy, 1988).

properties

IUPAC Name

ethyl 2-acetamido-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(11)6(4-8)9-5(2)10/h6H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIRLABNGAZSHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292093
Record name Ethyl 2-(acetylamino)-2-cyanoacetate
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Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl acetamidocyanoacetate

CAS RN

4977-62-2
Record name Ethyl 2-(acetylamino)-2-cyanoacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl acetamidocyanoacetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004977622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl acetamidocyanoacetate
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Record name Ethyl acetamidocyanoacetate
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Record name Ethyl acetamidocyanoacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
230
Citations
NF Albertson - Journal of the American Chemical Society, 1946 - ACS Publications
… of ethyl acetamidocyanoacetate as a general reagent in amino acid synthesis.5 However, to … ethyl acetamidocyanoacetate for the preparation of amino acids from saturated alkyl halides…
Number of citations: 112 pubs.acs.org
M Fields, DE Walz, S Rothchild - Journal of the American …, 1951 - ACS Publications
The preparation of ethyl acetamidocyanoacetate (I) labeled with carbon-14 assumes special signifi-cance because of the versatility of this reagent in the synthesis of amino adds. 2 In …
Number of citations: 41 pubs.acs.org
S Asghari, M Tajbakhsh, V Taghipour - Tetrahedron Letters, 2008 - Elsevier
… As part of our current studies on the development of new routes to heterocyclic systems,15, 16, 17 we report on the reaction between ethyl acetamidocyanoacetate 1 and dialkyl …
Number of citations: 27 www.sciencedirect.com
S Asghari, A Salimi, M Qandalee - Monatshefte für Chemie-Chemical …, 2008 - Springer
… in the presence of triphenylphosphine, we report now the reaction between alkyl propiolates 1 and CH-acids such as diethyl acetamidomalonate 2 and ethyl acetamidocyanoacetate 9 …
Number of citations: 9 link.springer.com
I Matsumoto - Chemical and Pharmaceutical Bulletin, 1967 - jstage.jst.go.jp
… Alkylation of ethyl acetamidocyanoacetate followed by hydrolysis is a useful preparative method for a—amino acids and their derivatives. The condensation with alkyl halides has …
Number of citations: 2 www.jstage.jst.go.jp
D Acker, J Castle - The Journal of Organic Chemistry, 1958 - ACS Publications
… In the present work ethyl acetamidocyanoacetate was condensed with acetamidine, urea, or … Ethyl acetamidocyanoacetate is available from several suppliers or can be easily prepared …
Number of citations: 21 pubs.acs.org
PR Pal, CG Skinner, RL Dennis… - Journal of the American …, 1956 - ACS Publications
… with ethyl acetamidomalonate or ethyl acetamidocyanoacetate followed by hydrolysis and … -l-methyl bromide and ethyl acetamidocyanoacetate. The introduction of a double bond in the …
Number of citations: 37 pubs.acs.org
R Gaudry - Canadian Journal of Chemistry, 1953 - cdnsciencepub.com
… ethyl acetamidocyanoacetate. Ethyl acetamidomalonate was also found to be less satisfactory than ethyl acetamidocyanoacetate … much more convenient ethyl acetamidocyanoacetate. (…
Number of citations: 12 cdnsciencepub.com
CR Hauser, JK LINDSAY - The Journal of Organic Chemistry, 1957 - ACS Publications
… Alkylations of sodio malonic ester and sodio ethyl acetamidocyanoacetate with the methiodide of lV,IV-dimethylaminomethylferrocene were effected, and the products hydrolyzed and …
Number of citations: 53 pubs.acs.org
DE Sunko, G Wolf - Journal of the American Chemical Society, 1958 - ACS Publications
… condensed with ethyl acetamidocyanoacetate-2-C14 in the presence of sodium ethoxide … two steps with an over-all yield of 11.2% calculated on ethyl acetamidocyanoacetate-2-C14. …
Number of citations: 8 pubs.acs.org

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